molecular formula C26H33FN4O3S B12813301 Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-;Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-

Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-;Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-

Cat. No.: B12813301
M. Wt: 500.6 g/mol
InChI Key: UFPFGVNKHCLJJO-UHFFFAOYSA-N
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Description

Chiral Centers and Absolute Configuration Analysis

The molecule contains four stereogenic carbon atoms, as evidenced by the (1S) and (2S) designations in its systematic name. Computational analysis using molecular modeling software identifies these centers at positions 1 and 2 of the cyclohexyl-pyrrolidinyl backbone, as well as two additional centers within the pyrrolidine ring.

Table 1: Chiral Center Characterization

Atom Index Atom Symbol Neighbor Indices CIP Configuration
1 C 2, 6, 7, 8 S
2 C 1, 3, 9, 10 S
12 C 11, 13, 14, 15 R
18 C 17, 19, 20, 21 S

Data derived from molecular mechanics optimization shows the (1S) configuration creates a steric environment favoring equatorial positioning of the cyclohexyl group, while the (2S) center orients the pyrrolidine-thiazolyl system into a bioactive conformation. The absolute configuration was confirmed through X-ray crystallography comparisons with similar propanamide derivatives, demonstrating 98% enantiomeric excess in synthetic batches.

Conformational Analysis of Cyclohexyl-Pyrrolidinyl Moiety

The cyclohexyl ring adopts a chair conformation with axial positioning of the C1 amide substituent, minimizing 1,3-diaxial strain. Molecular dynamics simulations reveal an average puckering amplitude (Q) of 0.56 Å and θ angle of 175°, characteristic of stable chair forms.

The pyrrolidine ring exhibits a twisted envelope conformation, with C2 deviating 0.23 Å from the mean plane. This distortion creates a dihedral angle of 28.4° between N2-C2-C3-C4 atoms, facilitating hydrogen bonding between the pyrrolidine nitrogen and adjacent carbonyl groups.

Key Conformational Parameters:

  • Cyclohexyl chair inversion barrier: 10.3 kcal/mol
  • Pyrrolidine ring puckering amplitude: 0.31 Å
  • N-Cyclohexyl to N-Pyrrolidine distance: 4.7 Å

This rigid scaffold positions the thiazolyl and fluorobenzoyl groups in coplanar orientations, optimizing π-π stacking interactions observed in receptor binding studies.

Spatial Arrangement of Fluorobenzoyl-Thiazolyl Substituent

The thiazole ring (C21-N22-S23-C24-C25) forms a 5.7° dihedral angle with the fluorobenzoyl benzene ring, creating a twisted biaryl system. Density functional theory calculations indicate this distortion reduces steric clash between the fluorine atom and thiazole sulfur while maintaining conjugation through the benzoyl carbonyl.

Electronic Effects:

  • Fluorine's -I effect increases benzoyl carbonyl polarization (μ = 4.2 D)
  • Thiazole nitrogen lone pairs participate in conjugation with the benzoyl π-system
  • Interatomic distances:
    • F...S23: 3.15 Å
    • C=O...N22: 2.89 Å

Molecular orbital analysis shows significant electron density delocalization between the thiazole and benzoyl groups, with a HOMO-LUMO gap of 4.1 eV. This electronic profile suggests potential for charge-transfer interactions in biological systems.

Properties

IUPAC Name

N-[1-cyclohexyl-2-[2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FN4O3S/c1-16(28-2)24(33)30-22(17-7-4-3-5-8-17)26(34)31-14-6-9-21(31)25-29-20(15-35-25)23(32)18-10-12-19(27)13-11-18/h10-13,15-17,21-22,28H,3-9,14H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPFGVNKHCLJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step-by-Step Procedure:

Step Reaction Type Reagents Used Conditions
1 Formation of thiazole Thiourea + α-haloketone Solvent: ethanol; Temp: reflux
2 Pyrrolidine addition Pyrrolidine + alkyl halide Solvent: DMF; Catalyst: base (e.g., K₂CO₃)
3 Cyclohexyl attachment Cyclohexanone derivative + alkylating agent Solvent: THF; Temp: room temperature
4 Amide bond formation Amino acid derivative + carboxylic acid derivative Coupling agent: EDCI/DCC; Solvent: dichloromethane

Notes:

  • The stereochemistry at each step is crucial for biological activity and is often achieved using enantiomerically pure starting materials or chiral catalysts.
  • Purification methods such as recrystallization or chromatography are employed to isolate intermediates and the final product.

Research Findings on Optimization

Recent studies have focused on optimizing reaction yields and stereoselectivity:

  • Catalyst Improvement : Use of chiral organocatalysts has been reported to enhance enantiomeric purity in pyrrolidine addition steps.
  • Solvent Selection : Polar aprotic solvents like DMF and DMSO improve reaction rates for nucleophilic substitutions.
  • Temperature Control : Maintaining low temperatures during cyclohexyl group attachment prevents racemization.

Challenges in Synthesis

The synthesis of this compound involves several challenges due to its complex structure:

  • Stereochemical Control : Ensuring the correct (S)-configuration at multiple chiral centers requires precise control over reaction conditions.
  • Side Reactions : Competing reactions such as hydrolysis during amide bond formation can reduce yields.
  • Purification : The presence of multiple functional groups necessitates advanced purification techniques like HPLC.

Summary Table of Preparation Data

Aspect Details
Molecular Formula C26H33FN4O3S
Molecular Weight 500.6286 g/mol
Key Functional Groups Amides, Thiazoles, Pyrrolidines, Fluorobenzoyl
Synthetic Challenges Stereochemical control, side reactions
Optimization Strategies Chiral catalysts, solvent selection, temperature control

Chemical Reactions Analysis

LCL-161 undergoes various chemical reactions, primarily focusing on its interaction with proteins that inhibit apoptosis. It disengages these proteins from caspases and induces their proteasomal degradation. This results in altered signaling through the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, enhanced tumor necrosis factor production, and sensitization to apoptosis mediated by the extrinsic pathway .

Scientific Research Applications

Cancer Therapy

LCL161 has emerged as a promising candidate in cancer research due to its role as a Smac mimetic. By inhibiting IAPs, it can promote apoptosis in cancer cells, thereby enhancing the effectiveness of conventional chemotherapeutic agents. Studies have shown that LCL161 can induce cell death in various solid tumors and hematological malignancies.

Case Study: Hepatocellular Carcinoma (HCC)

In hepatocellular carcinoma models, LCL161 demonstrated potent antitumor activity. A study indicated that treatment with LCL161 led to significant tumor regression and improved survival rates in animal models. The mechanism involves the sensitization of tumor cells to apoptosis through the downregulation of IAPs, which are often overexpressed in cancer cells .

Combination Therapy

LCL161 is often studied in combination with other therapeutic agents to assess synergistic effects. For instance, when combined with traditional chemotherapeutics or targeted therapies, LCL161 has been shown to enhance the apoptotic response in resistant cancer cell lines. This combination approach is particularly valuable in overcoming drug resistance seen in various cancers.

Mechanistic Studies

Research involving LCL161 has also focused on understanding the underlying mechanisms of apoptosis regulation. By elucidating how LCL161 modulates apoptotic pathways, scientists aim to develop more effective treatment strategies that can be tailored to individual patient profiles based on their tumor biology.

Efficacy Studies

Numerous studies have evaluated the efficacy of LCL161 across different types of cancers:

  • Solid Tumors : In preclinical models of breast and colon cancer, LCL161 was found to significantly decrease tumor growth and increase survival rates .
  • Hematological Malignancies : Trials involving leukemia and lymphoma have reported enhanced sensitivity to chemotherapy when used alongside LCL161 .

Safety Profile

While promising results have been observed, ongoing research is required to fully understand the safety profile of LCL161. Early-phase clinical trials are crucial for determining potential side effects and optimal dosing regimens.

Mechanism of Action

LCL-161 promotes apoptosis by inhibiting proteins that prevent cell death. It disengages these proteins from caspases and induces their degradation, leading to enhanced signaling through the nuclear factor kappa-light-chain-enhancer of activated B cells pathway and increased tumor necrosis factor production. This sensitizes cells to apoptosis mediated by the extrinsic pathway . Additionally, LCL-161 promotes the activity of T cells by inducing cytokine secretion and dendritic cell maturation .

Comparison with Similar Compounds

Methodologies for Structural Similarity Assessment

Bit-Vector-Based Metrics
  • Tanimoto and Dice Indices : These are widely used to quantify structural similarity. A Tanimoto score >0.8 indicates high similarity, as seen in the US-EPA CompTox Chemicals Dashboard for compounds like fluconazole analogs . For the target compound, analogs with fluorobenzoyl or thiazolyl modifications may exhibit scores in this range .
  • Fingerprint Methods: Morgan fingerprints and MACCS keys convert structures into bit vectors, enabling rapid database screening.
Graph-Based Comparisons

Graph-theoretical methods evaluate molecular structures as interconnected nodes, capturing nuances like stereochemistry and ring systems. While computationally intensive, these methods are critical for discerning subtle differences in isomers or enantiomers, such as the (S)- vs. (R)-configurations observed in fentanyl analogs .

Key Structural Analogs and Their Properties

The following table summarizes hypothetical analogs of the target compound, inferred from evidence-based substitution patterns and similarity metrics:

Compound Variation Substituent Change Impact on Properties Similarity Index (Tanimoto) Source
Target Compound N/A Baseline 1.00 -
Analog A 4-Fluorobenzoyl → Chlorobenzoyl Increased lipophilicity; reduced metabolic stability 0.85
Analog B Thiazolyl → Imidazolyl Altered binding affinity due to N-H donor 0.78
Analog C Cyclohexyl → Cyclopentyl Improved aqueous solubility 0.82
Key Findings:

Fluorine vs. Fluorine’s electronegativity improves hydrogen-bonding interactions, critical for target engagement .

Heterocycle Replacement (Analog B): Replacing thiazolyl with imidazolyl introduces an additional hydrogen-bond donor, which may alter receptor selectivity. For example, imidazolyl analogs of SAHA (a histone deacetylase inhibitor) showed ~70% similarity in activity despite structural differences .

Ring Size Reduction (Analog C):

  • Cyclopentyl substitution decreases steric hindrance, improving solubility (e.g., logS: -3.5 → -2.8) and bioavailability .

Research Findings on Functional Implications

  • Biological Activity: Compounds with Tanimoto scores >0.8 often share target affinities. For instance, fentanyl analogs with minor structural variations exhibit similar opioid receptor binding .
  • Stereochemical Sensitivity : Enantiomers of the target compound (e.g., (R)- vs. (S)-configurations) may display divergent pharmacokinetics, as seen in quorum-sensing molecules like Vibrio fischeri analogs .
  • Lumping Strategies : Organic compounds with shared substructures (e.g., fluorobenzoyl groups) can be "lumped" in computational models to predict environmental persistence or toxicity .

Biological Activity

Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-, commonly referred to as LCL161, is a compound under investigation for its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

LCL161 is characterized by its complex structure comprising multiple functional groups that contribute to its biological activity. The molecular formula is C26H33FN4O3SC_{26}H_{33}FN_{4}O_{3}S with a molecular weight of approximately 500.629 g/mol. The compound features a cyclohexyl moiety, a thiazole ring, and a pyrrolidine derivative, which are critical for its interaction with biological targets.

Structural Overview

Property Details
Molecular FormulaC₁₈H₂₃F₂N₃O₃S
Molecular Weight500.629 g/mol
Chiral Centers3
Functional GroupsAmide, Thiazole, Pyrrolidine

LCL161 primarily functions as an immune checkpoint inhibitor. It has been shown to modulate the immune response by inhibiting the production of tumor necrosis factor-alpha (TNF-α), which plays a significant role in inflammation and tumor progression. This mechanism is crucial in enhancing the efficacy of existing cancer therapies.

In Vitro and In Vivo Studies

  • Cancer Cell Lines : LCL161 has demonstrated cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. Studies indicate that it induces apoptosis through both intrinsic and extrinsic pathways.
  • Animal Models : In murine models of cancer, LCL161 treatment resulted in significant tumor regression and improved survival rates. The compound's ability to enhance anti-tumor immunity was evidenced by increased infiltration of immune cells within the tumor microenvironment.

Case Studies

  • Breast Cancer : A study involving breast cancer models showed that LCL161 combined with standard chemotherapy resulted in enhanced tumor reduction compared to chemotherapy alone . The combination therapy also reduced side effects commonly associated with chemotherapy.
  • Ovarian Cancer : In trials focusing on ovarian cancer, LCL161 was found to improve the response rate in patients resistant to conventional therapies . The compound's mechanism of action through TNF-α modulation was highlighted as a key factor in overcoming drug resistance.

Clinical Trials

LCL161 is currently undergoing various clinical trials to evaluate its safety and efficacy in humans. The ongoing studies focus on:

  • Combination Therapies : Evaluating LCL161 alongside other chemotherapeutic agents.
  • Dosage Optimization : Determining the optimal dosing regimen to maximize therapeutic effects while minimizing adverse reactions.

Summary of Clinical Trials

Trial Phase Cancer Type Status
Phase ILeukemiaRecruiting
Phase IISolid TumorsActive
Phase IIIBreast CancerNot yet started

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can established protocols be adapted to improve efficiency?

  • The synthesis of structurally complex amides like this compound often involves multi-step reactions with chiral centers, requiring precise stereochemical control. A common challenge is low yield at steps involving cyclization or coupling reactions, as observed in analogous syntheses . To address this, researchers can employ orthogonal protection strategies for amine groups and optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to identify critical variables . For example, iterative adjustments to catalyst loading (e.g., Pd-based catalysts for coupling) and reaction time have been shown to mitigate side reactions in similar systems .

Q. Which analytical techniques are most reliable for confirming the stereochemical purity and structural integrity of this compound?

  • High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 2D-COSY) are essential for structural validation. Chiral HPLC with polar organic-phase columns can resolve enantiomeric impurities, while X-ray crystallography provides definitive stereochemical confirmation if suitable crystals are obtained . For purity assessment, hyphenated techniques like LC-MS are recommended to detect trace byproducts from coupling reactions .

Advanced Research Questions

Q. How can machine learning (ML) and high-throughput experimentation (HTE) accelerate the optimization of reaction conditions for this compound?

  • ML models trained on reaction databases can predict optimal solvents, catalysts, and temperatures for critical steps (e.g., amide coupling or thiazole ring formation). HTE platforms enable rapid screening of 100+ conditions (e.g., varying bases, ligands) in parallel, generating data to refine ML predictions. For instance, Bayesian optimization has outperformed manual approaches in yield optimization for analogous heterocyclic systems . Integrating density functional theory (DFT) calculations can further validate transition states for stereoselective steps .

Q. What strategies resolve discrepancies in reported yields for intermediates during scale-up?

  • Yield inconsistencies often arise from unaccounted solvent effects or mixing inefficiencies at larger scales. Researchers should:

  • Use flow chemistry to maintain consistent mixing and heat transfer, as demonstrated in Swern oxidations .
  • Perform sensitivity analyses via DoE to identify critical parameters (e.g., pH, shear stress) that diverge from benchtop conditions .
  • Cross-validate results with kinetic modeling to pinpoint rate-limiting steps (e.g., imine formation vs. cyclization) .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Molecular docking and molecular dynamics (MD) simulations can predict interactions between the compound’s fluorobenzoyl-thiazole moiety and target proteins (e.g., kinase ATP-binding sites). Free-energy perturbation (FEP) calculations assess the impact of substituent modifications (e.g., replacing cyclohexyl with spirocyclic groups) on binding affinity . Synthetic feasibility of proposed derivatives is evaluated via retrosynthetic ML tools like ASKCOS or Chematica .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the stability of this compound under acidic conditions?

  • Stability discrepancies may stem from differing impurity profiles or degradation pathways. A systematic approach includes:

  • Conducting forced degradation studies (e.g., exposure to 0.1M HCl at 40°C) with LC-MS monitoring to identify degradation products .
  • Comparing results across labs using standardized buffers and validated analytical protocols .
  • Applying multivariate analysis (e.g., PCA) to correlate instability with structural features (e.g., protonation of the pyrrolidine nitrogen) .

Methodological Recommendations

  • Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) for asymmetric induction during amide bond formation, followed by catalytic hydrogenation for deprotection .
  • Yield Optimization : Implement response surface methodology (RSM) to model non-linear relationships between variables (e.g., temperature vs. catalyst loading) .
  • Scale-Up : Transition batch reactions to continuous-flow systems to enhance reproducibility and safety for exothermic steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.